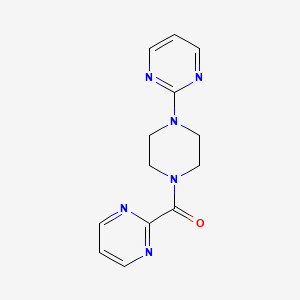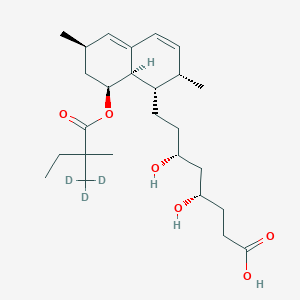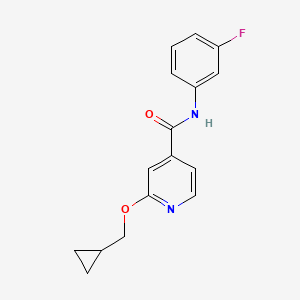![molecular formula C26H22N2O4 B3010672 N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide CAS No. 1114834-10-4](/img/structure/B3010672.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide" is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, including their role as anticancer agents, antibacterial agents, and their ability to interact with various biological targets such as peripheral benzodiazepine receptors (PBR) .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from various precursors such as acetoacetanilides or formylbenzoates. For instance, the synthesis of benzothiazole and quinoline fused compounds was achieved through a four-step synthetic route, using substituted acetoacetanilides with yields up to 96%, and p-TSA as a catalyst . Similarly, substituted indeno[1,2-b]quinoline-6-carboxamides and related compounds were prepared from methyl 2-amino-3-formylbenzoate by a Friedlander synthesis . These methods highlight the complexity and the need for precise conditions to obtain the desired quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray diffraction techniques. For example, the molecular structures of nickel complexes derived from quinoline were determined by single-crystal X-ray diffraction . The structural analysis is crucial for understanding the relationship between the molecular conformation and the biological activity of these compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, N-methylation, and complexation with metals. The N-methylation of quinoline derivatives has been used to label compounds with carbon-11 for PET imaging . Additionally, the reaction of quinoline derivatives with nickel resulted in complexes that exhibited catalytic activity in ethylene oligomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the practical application of these compounds in biological systems. For instance, the antioxidant properties of a benzamide quinoline derivative were determined using DPPH free radical scavenging test, indicating the potential for these compounds to act as antioxidants . The modification of the benzene moiety in the quinolone nucleus was explored to enhance the analgesic activity of a related compound, although the changes had a relatively weak influence on the activity .
科学的研究の応用
Antibacterial and Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial and antimicrobial efficacy. For instance, a study on novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showcased their significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This underlines the potential of quinoline derivatives as candidates for developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer properties. Research into N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides revealed their efficacy against various cancer cell lines, including breast, colon, prostate, and liver cancer. This study highlights the importance of further investigation into quinoline derivatives for cancer treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antituberculosis Agents
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, similar in structure to quinoline derivatives, were synthesized and showed potent in vitro antituberculosis activity. This research emphasizes the potential for quinoline and related compounds in the treatment of tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).
Neuroprotective Applications
Quinoline derivatives have also been identified for their neuroprotective applications. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) was demonstrated to protect against cerebral ischemia, suggesting the utility of quinoline derivatives in neuroprotective strategies (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
作用機序
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This suggests that our compound may also target similar receptors or enzymes.
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their activity .
Biochemical Pathways
Inhibition of this pathway could lead to reduced angiogenesis, potentially limiting the growth and spread of tumors .
Result of Action
Compounds with similar structures have shown potent activities against various cancer cell lines . This suggests that our compound may also have potential antitumor effects.
生化学分析
Biochemical Properties
It is known that similar compounds have shown activity against various cancer cell lines
Cellular Effects
Preliminary studies suggest that similar compounds can cause cell cycle arrest and induce apoptosis in certain cancer cells
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-3-30-24-14-22(17-6-4-16(2)5-7-17)28-21-10-8-18(12-20(21)24)26(29)27-19-9-11-23-25(13-19)32-15-31-23/h4-14H,3,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAORRVADUIXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)
![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

